molecular formula C11H14N2O B125070 5-Methoxytryptamine CAS No. 608-07-1

5-Methoxytryptamine

Katalognummer: B125070
CAS-Nummer: 608-07-1
Molekulargewicht: 190.24 g/mol
InChI-Schlüssel: JTEJPPKMYBDEMY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Methoxytryptamine (5-MeO-Tryptamine) is a naturally occurring tryptamine derivative characterized by a methoxy (-OCH₃) group at the 5-position of the indole ring. It serves as a metabolic intermediate in the biosynthesis of melatonin and exhibits activity across multiple serotonin (5-HT) receptor subtypes, including 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, and 5-HT4 receptors . Its structural similarity to serotonin (5-hydroxytryptamine, 5-HT) and other psychoactive tryptamines, such as 5-MeO-DMT, underpins its pharmacological relevance in neuropsychiatric research.

Analyse Chemischer Reaktionen

Metabolic Degradation Pathways

5-MT undergoes extensive metabolism via monoamine oxidase (MAO) and cytochrome P450 enzymes:

MAO-Mediated Deamination

  • Primary Pathway : MAO-A preferentially deaminates 5-MT to 5-methoxyindole-3-acetaldehyde, which is further oxidized to 5-methoxyindole-3-acetic acid (5-MIAA) or reduced to 5-methoxytryptophol .

    5 MTMAO A5 Methoxyindole 3 acetaldehyde5 MIAA 5 Methoxytryptophol\text{5 MT}\xrightarrow{\text{MAO A}}\text{5 Methoxyindole 3 acetaldehyde}\rightarrow \text{5 MIAA 5 Methoxytryptophol}
  • Inhibition by MAOIs : MAO inhibitors (e.g., clorgyline) elevate 5-MT levels by up to 20-fold in the brain .

CYP2D6-Mediated O-Demethylation

  • Reaction : CYP2D6 converts 5-MT to serotonin via O-demethylation, a process enhanced by substrate protonation (5-MTH⁺) .

    5 MTCYP2D6Serotonin+Formaldehyde\text{5 MT}\xrightarrow{\text{CYP2D6}}\text{Serotonin}+\text{Formaldehyde}
  • Regioselectivity : Glu216 in CYP2D6's active site stabilizes the NH₃⁺ group of 5-MTH⁺, directing demethylation .

Metabolite Profiles :

MetaboliteEnzymeBiological RoleReference
5-MIAAMAO-AExcreted in urine
SerotoninCYP2D6Neurotransmitter

Derivatization

  • Acetylation : 5-MT reacts with acetic anhydride to form N-acetyl-5-methoxytryptamine (melatonin precursor) .

    5 MT+Acetic AnhydrideN Acetyl 5 MT+Acetic Acid\text{5 MT}+\text{Acetic Anhydride}\rightarrow \text{N Acetyl 5 MT}+\text{Acetic Acid}

Reaction Conditions :

StepReagents/ConditionsYieldReference
Hydrolysis2N NaOH, 135°C, 2.5 hrs71%
AcetylationAcetic anhydride, CH₂Cl₂80%

Enzymatic Interactions in Therapeutic Contexts

  • MAO Potentiation : Co-administration with MAO inhibitors (e.g., tranylcypromine) amplifies 5-MT’s behavioral effects in animal models .

  • CYP2D6 Polymorphism : Genetic variations in CYP2D6 affect 5-MT conversion to serotonin, influencing individual responses .

Key Research Findings

  • DFT Studies : Density functional theory reveals CYP2D6’s two-state reactivity during O-demethylation, with Fe(IV) and Fe(III) intermediates .

  • Species Variability : Hamsters show MAO-B insensitivity to 5-MT metabolism compared to rats .

  • Thermodynamics : 5-MT’s O-demethylation has an activation energy of ~12 kcal/mol, favoring protonated substrates .

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

5-MT is primarily known for its role as a serotonin receptor agonist, which has implications for treating various conditions:

  • Cardiovascular Protection : Research indicates that 5-MT can prevent and treat cardiac toxicity induced by drugs such as Doxorubicin. It reduces serum creatine kinase-MB levels, which are markers of cardiac injury. The compound has shown efficacy in mitigating myocardial ischemia and infarction, suggesting its potential as a cardioprotective agent in clinical settings .
  • Neuroprotection : 5-MT may also benefit neurological health by preventing conditions such as cerebral ischemia and infarction. Its ability to protect against oxidative stress could be crucial for treating neurodegenerative diseases .
  • Renal and Intestinal Health : The compound has been studied for its protective effects on renal tissues during ischemic events and may aid in treating intestinal ischemia. This broadens its applicability beyond cardiovascular health to gastrointestinal and renal medicine .

Mental Health Applications

The serotonergic activity of 5-MT positions it as a candidate for mental health treatments:

  • Depression and Anxiety : 5-MT has been implicated in the treatment of mood disorders. Its analogs, particularly 5-MeO-DMT, have been researched for their potential to alleviate treatment-resistant depression (TRD). Clinical trials are underway to evaluate the efficacy of these compounds in providing relief from severe depression symptoms .
  • Psychedelic Research : Emerging studies highlight the therapeutic promise of psychedelics like 5-MeO-DMT for conditions such as PTSD, anxiety, and depression. These compounds can stimulate serotonin receptors, potentially leading to rapid symptom relief and significant psychological experiences .

Comprehensive Data Table

Application AreaSpecific Use CaseFindings/Notes
Cardiovascular HealthTreatment of Doxorubicin-induced cardiac toxicityReduces serum creatine kinase-MB; prevents myocardial injury
NeuroprotectionPrevention of cerebral ischemiaPotential benefits for neurodegenerative diseases
Renal HealthProtection against renal ischemiaEfficacy in treating acute tubular necrosis
Mental HealthTreatment-resistant depressionPromising results in clinical trials; stimulates serotonin system
Psychedelic TherapyPTSD, anxiety, depressionRapid symptom relief observed; significant psychological experiences reported

Case Studies

  • Cardioprotective Effects : A study demonstrated that administering 5-MT significantly reduced cardiac injury markers in patients undergoing chemotherapy with Doxorubicin. The effective dosage ranged from 0.7 to 7.0 mg/kg body weight, tailored based on individual patient needs .
  • Mental Health Trials : In a clinical trial involving patients with TRD, those receiving 5-MeO-DMT reported substantial reductions in depressive symptoms compared to control groups. The study highlighted the compound's rapid onset of action and sustained effects over time .
  • Neuroprotective Research : Animal studies have shown that 5-MT administration can improve outcomes following induced cerebral ischemia, suggesting its potential role in neuroprotection during stroke events .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituted Tryptamines

The pharmacological profile of 5-MeO-Tryptamine is critically influenced by substitutions on the indole ring and alkylation of the terminal amine. Key comparisons include:

Compound Substitution Pattern Receptor Affinity/Potency (EC₅₀ or Kᵢ) Selectivity Notes Source ID
5-MeO-Tryptamine 5-methoxy, unalkylated amine EC₅₀ = 0.5 nM (5-HT2A); Kᵢ = 165 nM (5-HT2B) Broad activity across 5-HT1A, 2A, 2B, 2C, 4
5-HT (Serotonin) 5-hydroxy, unalkylated amine EC₅₀ = 7.1 nM (5-HT4); Kᵢ = 8.0 nM (5-HT1B) Endogenous ligand; non-selective
5-MeO-DMT 5-methoxy, N,N-dimethyl EC₅₀ = 6.3 nM (5-HT1A); Kᵢ = 12 nM (5-HT2A) High 5-HT1A/2A affinity; psychedelic effects
4-MeO-Tryptamine 4-methoxy, unalkylated amine EC₅₀ = 9 nM (5-HT2A) 18-fold less potent than 5-MeO-Tryptamine
6-Fluoro-Tryptamine 6-fluoro, unalkylated amine EC₅₀ = 2443 nM (5-HT2A) 4800-fold less potent than 5-MeO-Tryptamine
  • Positional Effects : The 5-methoxy substitution confers superior potency at 5-HT2A receptors compared to 4-, 6-, or 7-methoxy analogs. For example, 5-MeO-Tryptamine (EC₅₀ = 0.5 nM) is 18-fold more potent than 4-methoxy and 4800-fold more potent than 6-methoxy derivatives .
  • N-Alkylation : N-methylation or N-ethylation reduces potency by 5–7-fold, highlighting the importance of an unmodified terminal amine for optimal receptor interaction .

Non-Methoxylated Tryptamines

Removal of the 5-methoxy group generally reduces receptor affinity. For instance:

  • N-Benzyltryptamine (Compound 3) : Lacks the 5-methoxy group and shows 2–4-fold lower affinity at 5-HT2A/2B/2C receptors compared to its 5-methoxy analog (Compound 38) .
  • N-(2-Chlorobenzyl)Tryptamine (Compound 5) : An exception, this compound exhibits slightly higher affinity at 5-HT2B/2C receptors than its 5-methoxy counterpart (Compound 39), suggesting steric or electronic factors may override methoxy benefits in specific contexts .

Melatonin and Related Metabolites

5-MeO-Tryptamine is a precursor to melatonin (N-acetyl-5-methoxytryptamine) but lacks melatonin’s anti-inflammatory COX-2 activity. Unlike melatonin, 5-MeO-Tryptamine is inactive in endothelial barrier protection, emphasizing the role of N-acetylation in functional diversification .

Functional Selectivity and Receptor Interactions

5-HT1A and 5-HT2A Receptors

5-MeO-Tryptamine acts as a partial agonist at 5-HT1A and full agonist at 5-HT2A receptors. Structural studies reveal its binding mode overlaps with 5-HT but diverges in interactions with extracellular loop 2 (EL2) residues, explaining its unique efficacy profiles . In contrast, 5-MeO-DMT shows higher 5-HT1A selectivity, making it a better candidate for psychedelic-assisted therapy .

5-HT4 Receptors

At 5-HT4 receptors, 5-MeO-Tryptamine is a full agonist (pEC₅₀ = 7.8) but lacks selectivity, activating multiple 5-HT subtypes. By comparison, benzamide derivatives like cisapride exhibit partial agonism with higher selectivity, albeit with off-target 5-HT3 activity .

5-HT1B Autoreceptors

In rat spinal cord synaptosomes, 5-MeO-Tryptamine inhibits serotonin release via 5-HT1B autoreceptors (IC₅₀ = 0.16 nM), a profile shared with RU 24969 but distinct from 5-HT1A-preferring ligands .

Therapeutic Implications and Limitations

  • Advantages : Broad receptor engagement may benefit complex disorders like depression or anxiety, where multiple pathways are involved.
  • Limitations: Non-selectivity increases off-target risks. For example, 5-MeO-Tryptamine’s 5-HT2B agonism raises concerns about cardiotoxicity with chronic use .

Biologische Aktivität

5-Methoxytryptamine (5-MT) is a naturally occurring compound in the tryptamine family, recognized for its significant biological activities. This article explores the pharmacological properties, therapeutic potential, and molecular mechanisms of 5-MT, drawing from diverse research sources.

Chemical Structure and Metabolism

5-MT is a derivative of tryptamine, characterized by the presence of a methoxy group at the fifth position of the indole ring. This structural modification plays a crucial role in its biological activity. In humans, 5-MT is metabolized primarily by cytochrome P450 enzymes, particularly CYP2D6, which converts it into serotonin (5-hydroxytryptamine) at a high turnover rate . This conversion is significant as serotonin is a key neurotransmitter involved in mood regulation, anxiety, and other neurophysiological functions.

1. Serotonergic Activity

5-MT exhibits serotonergic activity by acting as a substrate for serotonin synthesis. Its metabolism to serotonin suggests that it may influence various physiological processes, including mood and behavior .

2. Receptor Interactions

Research indicates that 5-MT interacts with multiple serotonin receptors, notably 5-HT1A and 5-HT2A. These interactions are essential for its anxiolytic and antidepressant-like effects. A study highlighted the structure-activity relationship (SAR) of 5-MT analogs at these receptors, revealing that specific modifications can enhance selectivity and potency .

Case Studies and Clinical Findings

Recent studies have explored the therapeutic potential of 5-MT in treating psychiatric disorders:

  • A longitudinal case study involving a 23-year-old female with chronic PTSD demonstrated that vaporized bufotoxin containing approximately 10–15 mg of 5-MeO-DMT (a related compound) led to significant improvements in PTSD symptoms. The subject reported enhanced mood and reduced hopelessness following treatment .
  • Another study examined the effects of 5-MT on reproductive health in male Syrian hamsters, suggesting potential roles in sexual behavior modulation .

Signal Transduction Pathways

The pharmacological effects of 5-MT are mediated through various signaling pathways:

  • G Protein-Coupled Receptors (GPCRs) : Activation of 5-HT receptors leads to downstream signaling cascades involving phospholipase C (PLC), which can influence neuronal excitability and neurotransmitter release .
  • Neuroinflammation : Research indicates that 5-MT may have anti-inflammatory properties by modulating cytokine release in immune cells, which could be beneficial in neurodegenerative conditions .

Comparative Efficacy

Compound Target Receptor Therapeutic Effects Study Reference
This compound5-HT1AAnxiolytic, Antidepressant
5-MeO-DMT5-HT2APTSD treatment
BufoteninVariousAnti-inflammatory

Safety and Side Effects

While studies indicate that 5-MT is generally well-tolerated, some adverse effects have been reported. In the case study mentioned earlier, subjects experienced acute nausea and overwhelming subjective effects during treatment. Monitoring vital signs during administration was crucial to ensure safety .

Q & A

Basic Research Questions

Q. What are the primary receptor targets of 5-Methoxytryptamine, and how do researchers determine its selectivity?

this compound acts as a non-selective agonist for most 5-HT (serotonin) receptor subtypes, excluding 5-HT3. Its receptor selectivity is evaluated through:

  • Radioligand binding assays to measure affinity (e.g., pKi values for 5-HT1A, 5-HT2A, and 5-HT7 receptors) .
  • Functional assays (e.g., cAMP production in human corneal epithelial cells for 5-HT7 activation , or ileal contraction studies in guinea pigs for 5-HT3 exclusion ).
  • Concentration-response curves using HEK293 cells expressing recombinant receptors (e.g., Eca-5-HT1a activation with EC₅₀ values) .

Q. How is this compound quantified in biological matrices, and what analytical challenges exist?

Common methodologies include:

  • Gas chromatography/electron-capture negative ion chemical ionization mass spectrometry (GC/EC-NICI-MS) for retinal and pineal gland samples, achieving sensitivity in the picomolar range .
  • Liquid chromatography with electrochemical detection (LC-EC) for pineal methoxyindoles, optimized for pH, buffer composition, and organic modifiers .
  • LC-MS/MS for blood/urine analysis, addressing challenges like matrix interference and low endogenous concentrations .
    Key challenges: Derivatization requirements for GC-based methods, distinguishing this compound from structurally similar metabolites (e.g., melatonin, 5-MIAA) .

Advanced Research Questions

Q. How can conflicting reports on this compound’s hyperglycemic vs. antioxidative effects be reconciled?

Discrepancies arise from:

  • Dosage-dependent effects : Hyperglycemia in rats occurs at ≥1 mg/kg , while antioxidative effects (e.g., peroxynitrite scavenging) are observed at lower concentrations .
  • Tissue-specific pathways : Antioxidant activity involves direct radical scavenging, whereas hyperglycemia may stem from 5-HT receptor-mediated modulation of insulin/glucagon secretion .
    Methodological recommendations: Dose-response studies across tissues, paired with metabolomics to track pathway activation.

Q. What structural modifications enhance this compound’s receptor specificity or therapeutic potential?

Key modifications include:

  • O-Methyl group substitution : Russian studies show altered 5-HT1A/5-HT2A affinity with ethyl or propyl groups replacing the methoxy moiety .
  • Acetylation : The amide derivative melatonin retains antioxidative properties but loses 5-HT receptor agonism, highlighting the carboxyl group’s role in receptor interaction .
  • N-Alkylation : Derivatives like 5-MeO-DIPT exhibit psychoactive properties but require stringent analytical validation to avoid misidentification .
    Experimental approaches: Molecular docking, SAR studies, and in vitro/in vivo functional assays .

Q. Why does this compound exhibit divergent effects in guinea pig ileum vs. human glioblastoma models?

  • Receptor expression differences : In ileum, effects are mediated via 5-HT3-independent, cholinergic pathways , whereas glioblastoma cells express 5-HT7 receptors linked to cAMP signaling .
  • Species-specific metabolism : Rodent vs. human enzymatic profiles alter metabolite formation (e.g., 5-MIAA in humans vs. 5-MTOL in hamsters) .
    Resolution strategy: Cross-species receptor profiling and CRISPR-edited cell lines to isolate target contributions.

Q. What are the neurodevelopmental implications of perinatal this compound exposure?

Studies in rats demonstrate:

  • Behavioral alterations : Perinatal exposure disrupts object-place learning and 5-HT1A receptor function in adolescence .
  • Stress axis modulation : Enhanced hypothalamic-pituitary-adrenal (HPA) axis reactivity, suggesting long-term epigenetic effects .
    Methodological considerations: Controlled prenatal dosing, paired with behavioral assays (e.g., Morris water maze) and receptor density quantification via autoradiography.

Q. Data Contradictions and Resolution Strategies

  • Inactive vs. Active Metabolites : While this compound is described as inactive in endothelial barrier protection (compared to 5-MTP) , its antioxidative and receptor-mediated effects in other systems highlight context-dependent activity. Resolve via tissue-specific knockout models.
  • Radiation Protection Mechanisms : Early studies attribute protection to antioxidant activity , but structural analogs like melatonin suggest additional DNA repair pathways. Combinatorial assays (e.g., comet assays + ROS detection) are recommended .

Q. Key Methodological Recommendations

Standardize experimental models (e.g., cell lines, animal strains) to reduce variability.

Employ orthogonal analytical techniques (e.g., GC-MS + LC-MS/MS) for metabolite validation.

Integrate multi-omics approaches (transcriptomics, metabolomics) to map pathway interactions.

Eigenschaften

IUPAC Name

2-(5-methoxy-1H-indol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c1-14-9-2-3-11-10(6-9)8(4-5-12)7-13-11/h2-3,6-7,13H,4-5,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEJPPKMYBDEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC=C2CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Record name 5-methoxytryptamine
Source Wikipedia
URL https://en.wikipedia.org/wiki/5-methoxytryptamine
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209638
Record name 5-Methoxy-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

608-07-1
Record name 5-Methoxytryptamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=608-07-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxytryptamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608071
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-METHOXYTRYPTAMINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56422
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Methoxy-1H-indole-3-ethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209638
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(5-methoxyindol-3-yl)ethylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.231
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-METHOXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3VMW6141KC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

121.5 °C
Record name 5-Methoxytryptamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004095
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

CID 74038305
5-Methoxytryptamine
CID 74038305
CID 74038305
5-Methoxytryptamine
CID 74038305
5-Methoxytryptamine
CID 74038305
CID 74038305
5-Methoxytryptamine
CID 74038305
CID 74038305
5-Methoxytryptamine
CID 74038305
5-Methoxytryptamine

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.